Cas no 101762-11-2 (4-Phenoxathiinol)

4-Phenoxathiinol structure
4-Phenoxathiinol structure
Product Name:4-Phenoxathiinol
CAS No:101762-11-2
MF:C12H8O2S
MW:216.255722045898
CID:1130553
Update Time:2024-07-27

4-Phenoxathiinol Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxathiinol
    • 4-hydroxyphenoxythiin
    • Inchi: 1S/C12H8O2S/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,13H
    • InChI Key: DUDCFVZQSBQMNG-UHFFFAOYSA-N
    • SMILES: C1=C2C(OC3=C(S2)C=CC=C3)=C(O)C=C1

Experimental Properties

  • Density: 1.395±0.06 g/cm3(Predicted)
  • Melting Point: 98-99 °C(Solv: ligroine (8032-32-4))
  • Boiling Point: 362.1±41.0 °C(Predicted)
  • pka: 8.41±0.20(Predicted)
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